molecular formula C10H13ClN2O2 B13979376 Methyl 6-chloro-4-(isopropylamino)nicotinate

Methyl 6-chloro-4-(isopropylamino)nicotinate

Cat. No.: B13979376
M. Wt: 228.67 g/mol
InChI Key: FZOUXZMOLDKKLQ-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-(isopropylamino)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group, a chlorine atom at the 6th position, and an isopropylamino group at the 4th position on the nicotinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-4-(isopropylamino)nicotinate typically involves the esterification of 6-chloronicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The resulting methyl 6-chloronicotinate is then subjected to amination with isopropylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-4-(isopropylamino)nicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 6-alkoxy or 6-aryloxy derivatives.

    Oxidation: Oxidized products include nitro derivatives.

    Reduction: Reduced products include amine derivatives.

Scientific Research Applications

Methyl 6-chloro-4-(isopropylamino)nicotinate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of nicotinate derivatives with biological systems.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-4-(isopropylamino)nicotinate involves its interaction with specific molecular targets. The isopropylamino group enhances its binding affinity to certain receptors, while the nicotinate moiety facilitates its transport across cell membranes. The compound may act as an agonist or antagonist, depending on the target receptor, and modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl nicotinate
  • Ethyl nicotinate
  • 6-Chloronicotinic acid

Comparison

Methyl 6-chloro-4-(isopropylamino)nicotinate is unique due to the presence of both the chlorine atom and the isopropylamino group, which confer distinct chemical and biological properties. Compared to Methyl nicotinate, it has enhanced reactivity and potential for forming more diverse derivatives. Ethyl nicotinate, on the other hand, lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions. 6-Chloronicotinic acid is a precursor in the synthesis of this compound and shares some chemical properties but lacks the ester and amine functionalities.

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

methyl 6-chloro-4-(propan-2-ylamino)pyridine-3-carboxylate

InChI

InChI=1S/C10H13ClN2O2/c1-6(2)13-8-4-9(11)12-5-7(8)10(14)15-3/h4-6H,1-3H3,(H,12,13)

InChI Key

FZOUXZMOLDKKLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC(=NC=C1C(=O)OC)Cl

Origin of Product

United States

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